![molecular formula C26H34N8O5 B589656 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione CAS No. 874747-30-5](/img/structure/B589656.png)
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione
Description
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione, also known as 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione, is a useful research compound. Its molecular formula is C26H34N8O5 and its molecular weight is 538.609. The purity is usually 95%.
BenchChem offers high-quality 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Agent Research
The structure of B069A9P6JN suggests it could be useful in the synthesis of compounds with analgesic and anti-inflammatory properties. Similar purine derivatives have been synthesized and evaluated for their pain-relieving effects in vivo, showing significant potential . The compound’s ability to inhibit tumor necrosis factor α production indicates its promise as an anti-inflammatory agent, which could be beneficial in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.
Antidepressant and Anxiolytic Agent Development
Purine derivatives, akin to B069A9P6JN, have been explored for their antidepressant and anxiolytic activities. These compounds could interact with central nervous system receptors, offering a new avenue for treating psychiatric disorders . The research into such applications could lead to the development of novel medications for depression and anxiety.
Cardiovascular System Disorder Treatment
The purine scaffold present in B069A9P6JN is similar to that of other compounds that have shown potential in treating cardiovascular system disorders. This includes antiarrhythmic and hypotensive activities, which are crucial for managing conditions like arrhythmia and hypertension .
Antimicrobial and Antimycobacterial Properties
Compounds with a purine base structure have demonstrated various biological activities, including antimicrobial and antimycobacterial effects. B069A9P6JN could be a precursor in synthesizing new drugs to combat resistant strains of bacteria and mycobacteria .
Enzyme Inhibition for Disease Treatment
The purine moiety is known to play a role in enzyme inhibition, which is a key strategy in drug development for diseases like cancer and gout. B069A9P6JN could be investigated for its potential to inhibit specific enzymes involved in disease progression .
Neuroprotective Agent Research
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s require neuroprotective agents to slow down their progression. Purine derivatives have been studied for their neuroprotective properties, and B069A9P6JN could contribute to this field by serving as a lead compound for further research .
properties
IUPAC Name |
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5/c1-17(10-6-8-12-33-23(36)19-21(27-15-29(19)2)31(4)25(33)38)14-18(35)11-7-9-13-34-24(37)20-22(28-16-30(20)3)32(5)26(34)39/h14-16H,6-13H2,1-5H3/b17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQVESYNLRDBT-SAPNQHFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)/CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858005 | |
Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione | |
CAS RN |
874747-30-5 | |
Record name | 1-((5E)-11-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-5-methyl-7-oxoundec-5-enyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874747305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((5E)-11-(3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-1-YL)-5-METHYL-7-OXOUNDEC-5-ENYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B069A9P6JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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